Pyrazolo[1,5-a]pyridin-3-ylmethanol
Overview
Description
Pyrazolo[1,5-a]pyridin-3-ylmethanol is a chemical compound with the CAS Number: 117782-76-0 . It has a molecular weight of 148.16 . The compound is solid in its physical form .
Synthesis Analysis
The synthesis of pyrazolo[3,4-b]pyridine derivatives, which are structurally similar to Pyrazolo[1,5-a]pyridin-3-ylmethanol, has been reported . The synthesis involves the reaction of 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H as the catalyst . This method provided the desired products with moderate to good yields .Molecular Structure Analysis
The InChI code for Pyrazolo[1,5-a]pyridin-3-ylmethanol is 1S/C8H8N2O/c11-6-7-5-9-10-4-2-1-3-8(7)10/h1-5,11H,6H2 .Chemical Reactions Analysis
While specific chemical reactions involving Pyrazolo[1,5-a]pyridin-3-ylmethanol are not available, related pyrazolo[3,4-b]pyridine derivatives have been synthesized via a sequential opening/closing cascade reaction .Physical And Chemical Properties Analysis
Pyrazolo[1,5-a]pyridin-3-ylmethanol is a solid . It has a molecular weight of 148.16 .Safety and Hazards
Mechanism of Action
Target of Action
Pyrazolo[1,5-a]pyridin-3-ylmethanol primarily targets Tropomyosin receptor kinases (TRKs) . TRKs are a family of receptor tyrosine kinases with three subtypes: TRKA, TRKB, and TRKC . These receptors play a crucial role in the proliferation and differentiation of cells .
Mode of Action
The compound interacts with its targets, the TRKs, by inhibiting their activity . This inhibition is achieved by binding to the intramembrane kinase domain of the TRKs, which prevents their activation and subsequent downstream signaling .
Biochemical Pathways
Upon activation, TRKs trigger several downstream signal transduction pathways, including Ras/Erk, PLC-γ, and PI3K/Akt . These pathways are associated with cell proliferation, differentiation, and survival . By inhibiting TRKs, Pyrazolo[1,5-a]pyridin-3-ylmethanol disrupts these pathways, thereby affecting the normal functioning of the cells .
Pharmacokinetics
One of the synthesized pyrazolo[3,4-b]pyridine derivatives, compound c03, was found to have good plasma stability
Result of Action
The inhibition of TRKs by Pyrazolo[1,5-a]pyridin-3-ylmethanol can lead to the prevention of cell proliferation and differentiation . This makes it a potential therapeutic agent for diseases caused by the overexpression and continuous activation of TRKs, such as various types of cancer .
Action Environment
The action, efficacy, and stability of Pyrazolo[1,5-a]pyridin-3-ylmethanol can be influenced by various environmental factors. For instance, the presence of electron-donating groups (EDGs) at certain positions on the fused ring of the compound can improve both its absorption and emission behaviors . .
properties
IUPAC Name |
pyrazolo[1,5-a]pyridin-3-ylmethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c11-6-7-5-9-10-4-2-1-3-8(7)10/h1-5,11H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYFIBJJWPQYJNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NN2C=C1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10556381 | |
Record name | (Pyrazolo[1,5-a]pyridin-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10556381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrazolo[1,5-a]pyridin-3-ylmethanol | |
CAS RN |
117782-76-0 | |
Record name | (Pyrazolo[1,5-a]pyridin-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10556381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | pyrazolo[1,5-a]pyridin-3-ylmethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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